

Delavinone: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: *Delavinone*

Cat. No.: *B15587089*

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Abstract

Delavinone, an isosteroidal alkaloid with the chemical formula $C_{27}H_{43}NO_2$, is a natural product isolated from *Fritillaria cirrhosa*. This document provides a comprehensive overview of the current understanding of **Delavinone**'s chemical structure, biological activity, and mechanism of action, with a focus on its potential as an anti-cancer agent. While specific quantitative data on its bioactivity and detailed synthetic protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides representative experimental methodologies relevant to its study.

Chemical Structure and Properties

Delavinone, also known as Hupehenirine or Sinpeinine A, is classified as an isosteroidal alkaloid.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C ₂₇ H ₄₃ NO ₂	[1]
Molecular Weight	413.646 g/mol	[1]
CAS Number	96997-98-7	[1]
Type of Compound	Isosteroidal Alkaloid	[1][2]
Botanical Source	Fritillaria cirrhosa	[3]
Synonyms	Hupehenirine, Sinpeinine A	[1]

The chemical structure of **Delavinone** is presented below:

Biological Activity and Mechanism of Action

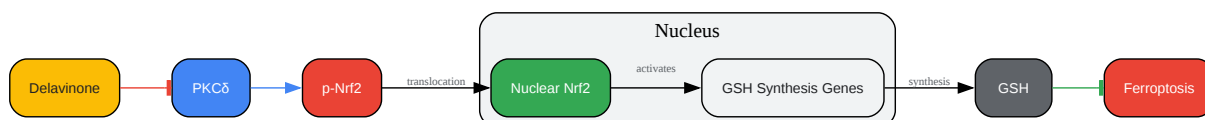
Recent studies have highlighted the potential of **Delavinone** as a therapeutic agent, particularly in the context of colorectal cancer (CRC). Research indicates that **Delavinone** can significantly inhibit the proliferation of CRC cells.[1][4]

The primary mechanism of action of **Delavinone** in CRC is the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides.[4] **Delavinone** triggers oxidative stress within cancer cells, leading to this specific cell death pathway.[4]

Signaling Pathway

The anti-cancer activity of **Delavinone** is attributed to its interaction with the PKC δ /Nrf2/GPX4 signaling axis.[4] **Delavinone** inhibits the kinase activity of Protein Kinase C delta (PKC δ). This inhibition prevents the PKC δ -mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[4]

Consequently, the nuclear translocation of Nrf2 is diminished, leading to a downregulation of genes involved in the synthesis of glutathione (GSH).[4] The depletion of GSH, a crucial antioxidant, sensitizes the cancer cells to lipid peroxidation and subsequent ferroptosis. Overexpression of Glutathione Peroxidase 4 (GPX4), a key enzyme in repairing lipid peroxides, has been shown to weaken the anti-cancer effects of **Delavinone**, further confirming this mechanism.[4]



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Delavinone inhibits PKC δ , preventing Nrf2 phosphorylation and nuclear translocation, which reduces GSH synthesis and induces ferroptosis.

Quantitative Data

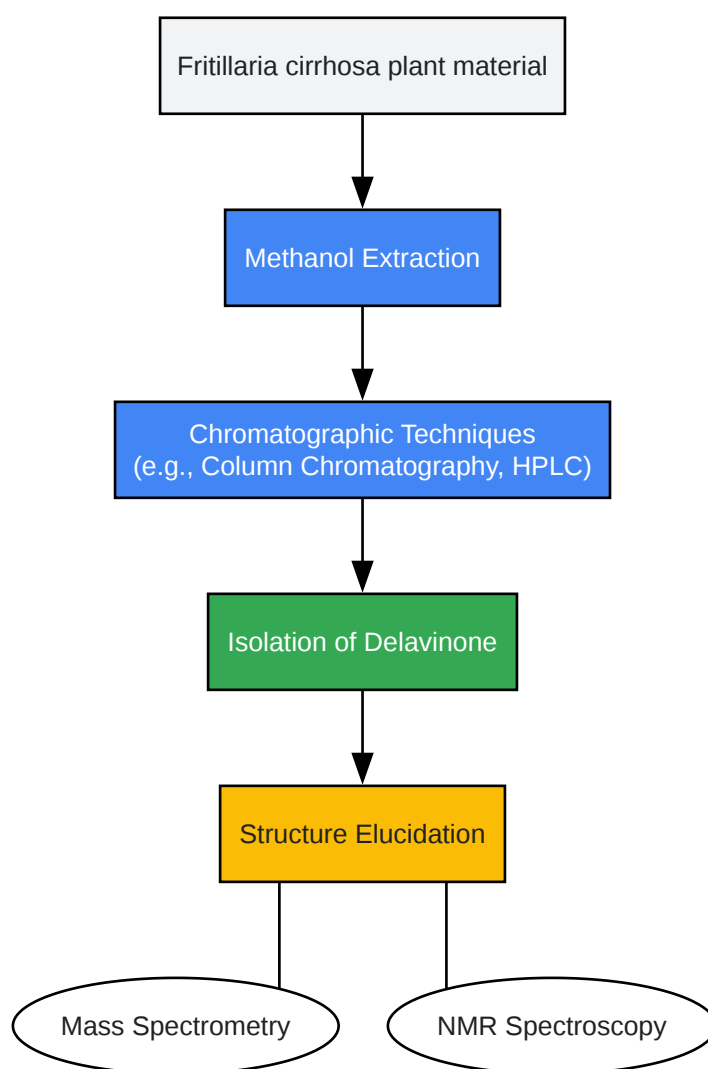
While the inhibitory effect of **Delavinone** on colorectal cancer cell proliferation has been qualitatively described, specific IC₅₀ values from publicly accessible literature are not currently available. Further research is required to quantify the potency of **Delavinone** against various cancer cell lines.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **Delavinone** are not readily available. However, this section provides representative methodologies for key experiments used in the study of **Delavinone** and similar compounds.

General Workflow for Isolation and Characterization

The isolation and characterization of **Delavinone** from its natural source, *Fritillaria cirrhosa*, would typically follow the workflow outlined below.



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A general workflow for the isolation and structural identification of **Delavinone** from its natural source.

Representative Protocol for PKC δ Kinase Assay

To assess the inhibitory effect of **Delavinone** on PKC δ activity, a kinase assay would be performed. The following is a representative protocol based on commercially available kits and common laboratory practices.

Objective: To determine the in vitro inhibitory activity of **Delavinone** on PKC δ .

Materials:

- Recombinant human PKC δ enzyme
- PKC δ substrate (e.g., a specific peptide)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., HEPES buffer containing MgCl₂, DTT)
- **Delavinone** stock solution (in DMSO)
- Kinase detection reagent (e.g., ADP-Glo™, fluorescence polarization probe)
- Microplate reader

Procedure:

- Prepare Reagents: Dilute the PKC δ enzyme, substrate, and ATP to their final working concentrations in the assay buffer. Prepare a serial dilution of **Delavinone**.
- Kinase Reaction:
 - To the wells of a microplate, add the assay buffer.
 - Add the **Delavinone** dilutions or vehicle control (DMSO).
 - Add the PKC δ enzyme and incubate for a short period to allow for inhibitor binding.

- Initiate the kinase reaction by adding the substrate and ATP mixture.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a stop solution (e.g., EDTA).
 - Add the kinase detection reagent according to the manufacturer's instructions.
 - Incubate to allow the detection signal to develop.
- Data Analysis:
 - Measure the signal (luminescence or fluorescence) using a microplate reader.
 - Calculate the percentage of inhibition for each **Delavinone** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Representative Protocol for UPLC-MS/MS Quantification in Biological Matrices

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is essential for pharmacokinetic studies of **Delavinone**.^[3] The following is a general protocol.

Objective: To quantify the concentration of **Delavinone** in plasma samples.

Materials:

- UPLC system coupled with a tandem mass spectrometer
- C18 analytical column
- Mobile phase A: Water with 0.1% formic acid

- Mobile phase B: Acetonitrile with 0.1% formic acid
- **Delavinone** standard
- Internal standard (IS)
- Plasma samples
- Protein precipitation agent (e.g., acetonitrile)

Procedure:

- Sample Preparation:
 - Thaw plasma samples.
 - To a known volume of plasma, add the internal standard.
 - Precipitate proteins by adding a protein precipitation agent.
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in the mobile phase.
- UPLC-MS/MS Analysis:
 - Inject the prepared sample onto the UPLC system.
 - Separate **Delavinone** and the IS on the C18 column using a gradient elution with mobile phases A and B.
 - Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for **Delavinone** and the IS should be optimized.
- Data Analysis:

- Integrate the peak areas for **Delavinone** and the IS.
- Calculate the peak area ratio (**Delavinone**/IS).
- Construct a calibration curve using known concentrations of **Delavinone** standards.
- Determine the concentration of **Delavinone** in the plasma samples by interpolating from the calibration curve.

Conclusion and Future Directions

Delavinone is a promising natural product with demonstrated anti-cancer activity against colorectal cancer cells through the induction of ferroptosis via the PKC δ /Nrf2/GPX4 signaling pathway. While its chemical structure is well-defined, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Quantitative Bioactivity Studies: Determination of IC₅₀ values against a broad panel of cancer cell lines to understand its potency and selectivity.
- Total Synthesis: Development of a synthetic route to enable the production of larger quantities for preclinical and clinical studies and to allow for the synthesis of analogs with improved activity.
- In-depth Spectroscopic Analysis: Publication of detailed NMR and other spectroscopic data to serve as a reference for future studies.
- In Vivo Efficacy: Evaluation of the anti-tumor efficacy of **Delavinone** in animal models of cancer.
- Pharmacokinetic and Toxicological Profiling: Comprehensive studies to assess its absorption, distribution, metabolism, excretion, and safety profile.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of **Delavinone**.

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